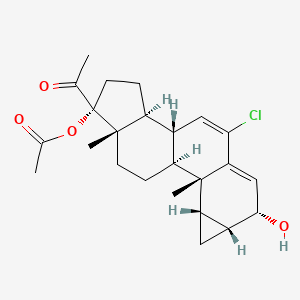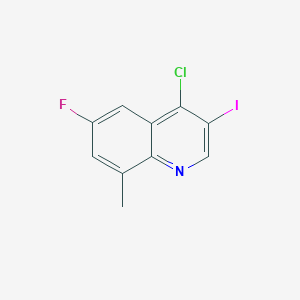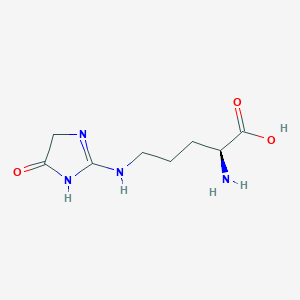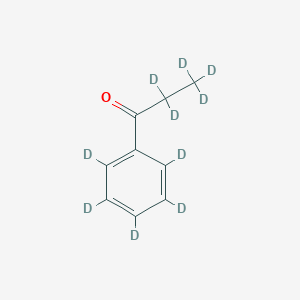![molecular formula C10H6ClF6N3OS B1436278 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol CAS No. 1823183-33-0](/img/structure/B1436278.png)
3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol
Descripción general
Descripción
3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C10H6ClF6N3OS and its molecular weight is 365.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A novel series of substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized using microwave irradiation, characterized by NMR, MS, and elemental analysis (Yang et al., 2015).
- Another research involved the preparation of a similar compound from 1-cyano-4-(chloromethyl)benzene, characterized using X-ray diffraction analysis, showing monoclinic crystal structure (Wang et al., 2018).
- The synthesis and characterization of 8-chloro-3-((3-chlorobenzyl)thio)-(1,2,4)triazolo(4,3-a)pyridine using NMR, FTIR, MS, and X-ray diffraction were detailed, revealing monoclinic space group and theoretical calculations for the compound (Mu et al., 2015).
Biological Activity
- Preliminary biological tests indicated that certain synthesized triazolopyridine compounds exhibit weak antifungal activity (Yang et al., 2015).
- A study reported antifungal activities against various pathogens like Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea (Wang et al., 2018).
- A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety displayed good antifungal activities and insecticidal activity, with specific compounds showing high inhibition rates against certain fungi and high mortality rates in insect tests (Xu et al., 2017).
Synthesis Methodology
- Efficient synthesis methods for triazolopyridines were developed using oxidative cyclization and N-Chlorosuccinimide (NCS), aiding in the characterization of these compounds (El-Kurdi et al., 2021).
- Synthesis of 3-Trifluoromethyl-6-Substituted Triazolo-1,3,4-Thiadiazoles detailed a method using 3 trifluoromethyl 4 amino 5 mercapto 1,2,4 triazoles, highlighting the reaction process and structural characterization (Shu, 2003).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine , have been studied and may provide some insight
Mode of Action
It is suggested that the compound may interact with the amino-acid residue on its surface by interacting with the 1,2,4-triazolo[4,3-a]pyridine ring . This interaction could potentially be responsible for the bioactivity of the compound.
Biochemical Pathways
Compounds with similar structures have been shown to have anti-cancer properties This suggests that the compound may affect pathways related to cell proliferation and apoptosis
Pharmacokinetics
The synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, from 2-chloropyrazine has been reported . This could potentially provide some insight into the compound’s pharmacokinetic properties.
Result of Action
It has been suggested that a compound with a similar structure had remarkable anticancer activity on ht-29 cells . It was discovered that the compound induced the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Action Environment
The storage temperature for a similar compound, 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, is reported to be between 2 and 8 degrees celsius , suggesting that temperature could be an important environmental factor for the stability of these types of compounds.
Análisis Bioquímico
Biochemical Properties
3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. This inhibition can lead to various downstream effects, such as altered metabolic pathways and changes in cellular homeostasis.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall energy balance within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target. The compound also influences gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of various genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic effects have been observed, including cellular apoptosis and organ toxicity. These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. This interaction can have significant implications for its pharmacokinetics and overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments. This subcellular distribution is essential for its role in modulating cellular processes and gene expression.
Propiedades
IUPAC Name |
3-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF6N3OS/c11-5-1-4(9(12,13)14)2-20-7(5)18-19-8(20)22-3-6(21)10(15,16)17/h1-2,6,21H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHDTEPEJMKCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)SCC(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF6N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}acetic acid hydrochloride](/img/structure/B1436202.png)




![1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene](/img/structure/B1436209.png)



![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)


